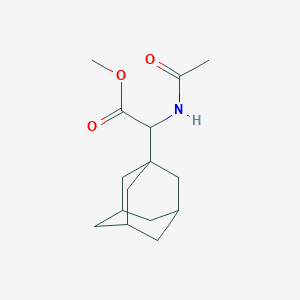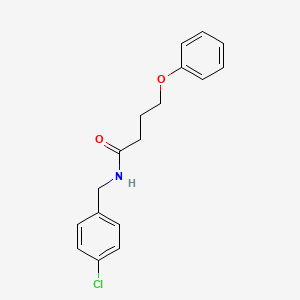
5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AZT, and it has been extensively studied for its various properties and potential uses.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is complex and not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are essential for the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide are diverse and depend on the specific application of the compound. In general, this compound has been shown to have antiviral and anticancer properties, and it has also been shown to have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent antiviral and anticancer properties, as well as its ability to modulate the immune system. However, the limitations of using this compound include its complex synthesis method, as well as the potential for toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. These include the development of more efficient synthesis methods, the identification of new applications for this compound, and the optimization of its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-chlorobenzonitrile with sodium azide to form 3-azidobenzonitrile. This compound is then reacted with N-methyl-N-phenylacetamide to form the intermediate, which is then reacted with ammonia to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research are numerous. This compound has been extensively studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis B virus. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Propiedades
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-21(12-7-3-2-4-8-12)16(23)14-15(18)22(20-19-14)13-9-5-6-11(17)10-13/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVTVOZYHEQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5118797.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5118817.png)
![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)






![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
